14,15-Leukotriene D4

Vascular permeability Inflammation Endothelial barrier function

14,15-Leukotriene D4 (14,15-LTD4), also designated Eoxin D4 (EXD4), is a cysteinyl-containing eicosanoid produced via the 15-lipoxygenase-1 (15-LO-1) pathway in human eosinophils, mast cells, and nasal polyps. Unlike classical 5-lipoxygenase (5-LO)-derived leukotrienes (e.g., LTD4), 14,15-LTD4 is formed from arachidonic acid through the sequential actions of 15- and 12-lipoxygenases, yielding a 14,15-disubstituted analog that exhibits a distinct pharmacological profile characterized by potent vascular permeability-enhancing activity but negligible smooth muscle contractile effects.

Molecular Formula C25H40N2O6S
Molecular Weight 496.7 g/mol
Cat. No. B583321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,15-Leukotriene D4
SynonymsEoxin D4; EXD4; 14,15-LTD4
Molecular FormulaC25H40N2O6S
Molecular Weight496.7 g/mol
Structural Identifiers
SMILESCCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O
InChIInChI=1S/C25H40N2O6S/c1-2-3-12-15-21(28)22(34-19-20(26)25(33)27-18-24(31)32)16-13-10-8-6-4-5-7-9-11-14-17-23(29)30/h4,6-10,13,16,20-22,28H,2-3,5,11-12,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b6-4-,9-7-,10-8+,16-13+/t20-,21-,22+/m0/s1
InChIKeyBUTLPEVGZIRJOA-SPCGXPCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14,15-Leukotriene D4 (Eoxin D4): A 15-Lipoxygenase-Derived Proinflammatory Eicosanoid for Inflammation and Oncology Research


14,15-Leukotriene D4 (14,15-LTD4), also designated Eoxin D4 (EXD4), is a cysteinyl-containing eicosanoid produced via the 15-lipoxygenase-1 (15-LO-1) pathway in human eosinophils, mast cells, and nasal polyps [1]. Unlike classical 5-lipoxygenase (5-LO)-derived leukotrienes (e.g., LTD4), 14,15-LTD4 is formed from arachidonic acid through the sequential actions of 15- and 12-lipoxygenases, yielding a 14,15-disubstituted analog that exhibits a distinct pharmacological profile characterized by potent vascular permeability-enhancing activity but negligible smooth muscle contractile effects [1]. This compound serves as a critical tool for dissecting 15-LO-1-driven inflammatory pathways in eosinophilic disorders, asthma, and Hodgkin lymphoma.

Why 5-Lipoxygenase-Derived Leukotrienes Cannot Replace 14,15-Leukotriene D4 in Experimental Systems


Substitution of 14,15-Leukotriene D4 with classical 5-LO-derived cysteinyl leukotrienes (LTD4 or LTC4) is scientifically invalid due to fundamentally divergent biosynthetic origins and receptor-mediated functional outputs. While LTD4 acts primarily via CysLT1/CysLT2 receptors to drive bronchoconstriction and smooth muscle contraction, 14,15-LTD4 (EXD4) is a 14,15-disubstituted analog that exhibits negligible contractile activity but retains potent vascular permeability-enhancing effects comparable to 5-LO LTs [1]. Furthermore, 14,15-LTD4 is specifically generated by the 15-LO-1 pathway in eosinophils and Hodgkin Reed–Sternberg cells, making it an essential probe for 15-LO-1-driven disease models where 5-LO metabolites are absent or irrelevant [1][2]. Generic leukotriene substitution would therefore confound experimental outcomes and obscure pathway-specific biological signatures.

Quantitative Differentiation of 14,15-Leukotriene D4 from Classical Leukotrienes: A Comparator-Based Evidence Guide


Vascular Permeability Potency: 14,15-Leukotriene D4 Matches LTD4/LTC4 but is 100-Fold More Potent than Histamine

In an in vitro transendothelial electric resistance (TEER) assay using human endothelial cell monolayers, 14,15-Leukotriene D4 (EXD4) induced maximal increase in endothelial permeability at 10⁻⁷ M, with significant effects observed at 10⁻⁸ M [1]. In this same system, histamine required a concentration of 10⁻⁵ M to achieve maximal effect [1]. EXD4 was approximately 100 times more potent than histamine and almost as potent as the classical 5-LO-derived leukotrienes LTC4 and LTD4 [1].

Vascular permeability Inflammation Endothelial barrier function

Absence of Smooth Muscle Contractile Activity: A Critical Distinction from 5-LO-Derived Leukotrienes

In contrast to 5-lipoxygenase-derived cysteinyl leukotrienes (LTC4, LTD4), which are potent constrictors of guinea pig pulmonary parenchymal strips and ileum, 14,15-Leukotriene D4 (EXD4) and its precursor EXC4 exhibit negligible contractile activity in these classical smooth muscle preparations [1][2]. This functional divergence is attributed to the altered position of the thioether-linked peptide side chain at C-14/C-15 rather than C-5/C-6, which markedly reduces affinity for contractile CysLT receptors [2].

Smooth muscle contraction Bronchoconstriction Receptor selectivity

Chromatographic Resolution: 14,15-Leukotriene D4 Elutes Earlier than 5-LO Leukotrienes in Reverse-Phase HPLC

Under reverse-phase HPLC conditions, 14,15-Leukotriene D4 (EXD4) and its precursor 14,15-LTC4 exhibit a shorter retention time than the corresponding 5-LO-derived leukotrienes LTC4 and LTD4 [1]. This chromatographic shift is consistent across the eoxin family and provides a reliable analytical signature for distinguishing 15-LO-1-derived eicosanoids from classical 5-LO metabolites in complex biological samples.

HPLC Analytical chemistry Metabolite identification

Cellular Source Specificity: 14,15-Leukotriene D4 is a Hallmark Product of 15-Lipoxygenase-1 Activity in Eosinophils and Hodgkin Lymphoma Cells

14,15-Leukotriene D4 is synthesized predominantly by eosinophils via the 15-lipoxygenase-1 pathway, whereas classical leukotrienes are generated by diverse leukocyte populations through 5-LO [1]. Notably, Hodgkin Reed–Sternberg cells from classical Hodgkin lymphoma express high levels of 15-LO-1 and readily convert arachidonic acid to eoxins, including 14,15-LTD4, whereas 15-LO-1 is not expressed in non-Hodgkin lymphoma biopsies [2]. This cellular and disease specificity positions 14,15-LTD4 as a unique biomarker and functional mediator in eosinophilic disorders and Hodgkin lymphoma.

Eosinophil biology Hodgkin lymphoma 15-Lipoxygenase-1

Optimized Application Scenarios for 14,15-Leukotriene D4 in Preclinical and Analytical Workflows


15-Lipoxygenase-1 Pathway Dissection in Eosinophilic Inflammation and Asthma

14,15-Leukotriene D4 serves as a pathway-specific probe for 15-LO-1 activity in eosinophil-driven inflammatory models. Its potent vascular permeability activity (100-fold more potent than histamine) enables quantitative assessment of endothelial barrier disruption independent of bronchoconstriction, a confounding effect associated with 5-LO leukotrienes [1]. Use in TEER assays or in vivo Miles assays allows precise quantification of plasma leakage attributable to 15-LO-1 metabolites.

Lipidomic Profiling and Biomarker Discovery in Hodgkin Lymphoma

As 15-LO-1 is expressed in 85% of Hodgkin lymphoma biopsies but absent in non-Hodgkin lymphomas, 14,15-Leukotriene D4 is a candidate lipid biomarker for disease stratification [2]. Its distinct HPLC retention time and characteristic MS/MS fragmentation pattern enable targeted lipidomic methods (LC-MS/MS) to quantify eoxin levels in patient samples, supporting translational research in onco-inflammation.

Analytical Method Development and Validation for Eicosanoid Profiling

14,15-Leukotriene D4 is an essential analytical standard for LC-MS/MS and HPLC-UV method development. Its chromatographic separation from 5-LO leukotrienes (shorter retention time) and unique UV absorbance maximum at 282 nm provide critical reference points for unambiguous peak identification in complex biological matrices [1]. Use as an external calibrator or internal standard analog ensures accurate quantification of eoxin family members in metabolomics and lipidomics studies.

In Vitro Vascular Permeability and Endothelial Barrier Function Assays

The compound's well-characterized potency in TEER assays (maximal effect at 10⁻⁷ M, significant at 10⁻⁸ M) makes it a reliable positive control or test article for studying endothelial barrier regulation [1]. Its activity profile—high potency comparable to LTD4 but without contractile effects—allows researchers to isolate vascular permeability signaling pathways without the need for receptor antagonists to block smooth muscle responses.

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